2,6-Lutidine N-oxide

Description

Overview of Pyridine (B92270) N-Oxides in Contemporary Chemical Science

Pyridine N-oxides are a versatile class of heterocyclic compounds that have garnered significant attention in contemporary chemical science. researchgate.net These compounds are characterized by a pyridine ring where the nitrogen atom is oxidized. This N-oxide group fundamentally alters the electronic properties and reactivity of the pyridine ring, making these compounds valuable intermediates and reagents in organic synthesis. researchgate.netcymitquimica.com

The chemistry of pyridine N-oxides has been extensively studied, with applications ranging from their use as oxidizing agents to their role as directing groups in C-H functionalization reactions. umich.eduthieme-connect.de The N-oxide moiety enhances the electron-donating properties of the pyridine ring, which in turn influences its reactivity in various chemical transformations. sav.sk They are known to participate in a wide array of reactions, including deoxygenation, nucleophilic substitutions, and cycloadditions. arkat-usa.org Furthermore, pyridine N-oxides can act as ligands in coordination chemistry, forming complexes with various metal ions. chemicalbook.com Their unique reactivity has also been harnessed in photocatalysis, where they can serve as precursors to highly reactive radical species. researchgate.netrsc.org

Historical Context and Discovery of 2,6-Dimethylpyridine (B142122) N-oxide

The parent compound, 2,6-dimethylpyridine, also known as 2,6-lutidine, was initially isolated from coal tar and bone oil. wikipedia.orgorgsyn.org The synthesis of its N-oxide derivative, 2,6-dimethylpyridine N-oxide, is typically achieved through the oxidation of 2,6-lutidine. researchgate.net A common method involves the use of hydrogen peroxide in acetic acid. researchgate.net This straightforward oxidation process makes the N-oxide readily accessible for further chemical investigation and application. rsc.org Early research into pyridine N-oxides, including work by Japanese chemists, laid the groundwork for understanding their chemical behavior and potential uses. acs.org

Structural Features and Electronic Properties of the N-oxide Moiety in 2,6-Dimethylpyridine N-oxide

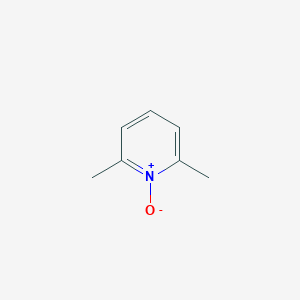

The structure of 2,6-dimethylpyridine N-oxide consists of a pyridine ring with methyl groups at the 2 and 6 positions and an oxygen atom bonded to the nitrogen atom. cymitquimica.compubcompare.ai This N-oxide bond is dipolar, with a positive charge on the nitrogen and a negative charge on the oxygen. thieme-connect.de This charge separation and the delocalization of the negative charge into the pyridine ring are key to its chemical properties. researchgate.net

The presence of the two methyl groups at the ortho positions relative to the nitrogen atom introduces steric hindrance, which can influence its reactivity and coordination behavior. The N-oxide group itself is a strong electron-donating group, which affects the electronic distribution within the pyridine ring. sav.sk Theoretical studies, including quantum-chemical calculations, have been employed to understand the nature of the N-O bond, which is considered a dative bond with some double bond character due to back-donation. researchgate.net Spectroscopic analyses, such as UV and IR spectroscopy, provide further insights into its electronic structure and bonding. For instance, the N-O stretching vibration is a characteristic feature in its IR spectrum. arkat-usa.org

Significance of 2,6-Dimethylpyridine N-oxide in Organic Synthesis and Catalysis

2,6-Dimethylpyridine N-oxide is a valuable compound in organic synthesis and catalysis. guidechem.com It is utilized as a mild and selective oxidizing agent in various reactions. thieme-connect.de In catalysis, it can act as a ligand for metal complexes, influencing the catalytic activity and selectivity of the metal center. chemicalbook.com For example, it has been used in ruthenium-catalyzed oxidations. fujifilm.com

The N-oxide functionality can direct ortho-C-H functionalization reactions, providing a powerful tool for the synthesis of substituted pyridines. thieme-connect.de Furthermore, it has been employed as a hydrogen atom transfer (HAT) reagent in photochemical reactions, enabling the functionalization of C-H bonds. rsc.orgacs.org Its ability to form coordination complexes with metal salts also makes it useful in various catalytic processes. chemicalbook.com Recent research has also explored its potential in promoting chemical reactions by acting as a base. guidechem.com

Research Gaps and Future Directions for 2,6-Dimethylpyridine N-oxide Studies

While significant progress has been made in understanding the chemistry of 2,6-dimethylpyridine N-oxide, several research areas warrant further investigation. One area of interest is the exploration of its full potential in asymmetric catalysis, either as a chiral ligand or in combination with chiral catalysts. The development of new catalytic systems where 2,6-dimethylpyridine N-oxide acts as a key component for novel transformations remains a promising avenue.

Further studies into its photochemical properties and applications in photoredox catalysis could unveil new synthetic methodologies. rsc.org Investigating its role in materials science, for example, in the synthesis of novel polymers or functional materials, is another area ripe for exploration. Additionally, a deeper understanding of its biological activities, such as its reported antimutagenic and plant growth-regulating properties, could lead to new applications in agriculture and medicine. nih.govmedchemexpress.comdntb.gov.uanih.gov The study of its complexes with various metals and their potential applications in areas like magnetic materials or as catalysts for a broader range of reactions is also a key area for future research. acs.orgmedved.kiev.ua

Interactive Data Tables

Chemical and Physical Properties of 2,6-Dimethylpyridine N-oxide

| Property | Value |

| CAS Number | 1073-23-0 chemicalbook.com |

| Molecular Formula | C₇H₉NO chemicalbook.com |

| Molecular Weight | 123.15 g/mol chemicalbook.com |

| Appearance | Colorless to pale yellow solid or liquid cymitquimica.comguidechem.com |

| Solubility | Soluble in water and organic solvents cymitquimica.comguidechem.com |

| pKa | 1.366 (+1) at 25°C guidechem.com |

Spectroscopic Data of 2,6-Dimethylpyridine N-oxide

| Spectroscopic Technique | Characteristic Features |

| UV Spectroscopy | Strong π-π* transition band around 274 nm in aprotic solvents, showing a blue shift compared to pyridine N-oxide. arkat-usa.org |

| IR Spectroscopy | Strong band assigned to the N-O stretch is observed. arkat-usa.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDGFHXPUOJZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C(=CC=C1)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061462 | |

| Record name | Pyridine, 2,6-dimethyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-23-0 | |

| Record name | 2,6-Dimethylpyridine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Lutidine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylpyridine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylpyridine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,6-dimethyl-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 2,6-dimethyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylpyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Lutidine N-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY6T788D7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,6 Dimethylpyridine N Oxide and Derivatives

Classical Oxidation Routes of 2,6-Dimethylpyridine (B142122)

The direct oxidation of 2,6-dimethylpyridine (2,6-lutidine) stands as the most common and widely reported method for the synthesis of its corresponding N-oxide. This approach typically involves the use of various oxidizing agents, with reaction conditions often tailored to optimize yield and selectivity.

Hydrogen Peroxide-Mediated Oxidation: Mechanism and Optimization

Hydrogen peroxide is a frequently employed oxidant for the N-oxidation of alkylpyridines due to its accessibility and environmental compatibility. nih.govtamu.edu The reaction is often carried out in the presence of a catalyst to enhance its efficiency. tamu.edutamu.edu

A well-established method for the synthesis of 2,6-dimethylpyridine N-oxide involves the use of hydrogen peroxide in conjunction with glacial acetic acid. nih.govresearchgate.net This method, often referred to as the Ochiai method, utilizes acetic acid not only as a solvent but also as a catalyst that facilitates the oxidation process. nih.gov The reaction is typically conducted by heating a mixture of 2,6-dimethylpyridine, hydrogen peroxide, and glacial acetic acid. scispace.com The acetic acid protonates the pyridine (B92270) nitrogen, increasing its susceptibility to nucleophilic attack by hydrogen peroxide. A variation of this method involves the use of 30% hydrogen peroxide in glacial acetic acid and acetic anhydride (B1165640). researchgate.net

The reaction can face challenges, particularly with higher-order alkylpyridines like 2,6-dimethylpyridine, due to reduced miscibility with water, which can lead to phase separation. tamu.edu This heterogeneity can significantly decrease reaction efficiency and selectivity by creating mass transfer limitations. tamu.edutamu.edu Research has focused on optimizing conditions, such as temperature and reactant ratios, to achieve homogeneous mixtures and improve yields. tamu.edu For instance, operating at elevated temperatures in a closed system can mitigate the effects of phase separation. tamu.edu

Table 1: Reaction Parameters for Hydrogen Peroxide-Mediated Oxidation in Acetic Acid

| Parameter | Condition | Reference |

| Oxidant | 30% Hydrogen Peroxide | nih.govscispace.com |

| Solvent/Catalyst | Glacial Acetic Acid | nih.govresearchgate.net |

| Temperature | 70-80 °C | nih.govscispace.com |

| Reactants | 2,6-Dimethylpyridine | researchgate.net |

Phosphotungstic acid is a water-soluble catalyst employed in the N-oxidation of alkylpyridines with hydrogen peroxide, a process utilized in the pharmaceutical industry. tamu.edutamu.edu The catalytic cycle involves the activation of hydrogen peroxide by the phosphotungstic acid. The Brønsted acidity of the catalyst is believed to facilitate the protonation of the pyridine nitrogen, while also stabilizing the transition state through hydrogen bonding, which accelerates the reaction.

Peracid-Based Oxidation: m-Chloroperoxybenzoic Acid (m-CPBA) Applications

m-Chloroperoxybenzoic acid (m-CPBA) is another effective reagent for the N-oxidation of pyridines. arkat-usa.org The oxidation of 3-substituted pyridines to their corresponding N-oxides using m-CPBA has been reported to give higher yields compared to other oxidizing agents like 30% hydrogen peroxide in glacial acetic acid. arkat-usa.org The reaction is typically carried out in a suitable solvent such as dry chloroform (B151607). arkat-usa.org

Other Oxidizing Agents: Dimethyldioxirane (B1199080) (DMD) and Bis(trimethylsilyl)peroxide (BTSP)

Other oxidizing agents have also been successfully employed for the N-oxidation of pyridines. Dimethyldioxirane (DMD), used in excess in solvents like dichloromethane (B109758) at low temperatures, can lead to the formation of the corresponding N-oxides. nih.gov Kinetic studies on the oxidation of 2-substituted pyridines by DMD have shown that the reaction produces the N-oxides as the sole products. researchgate.net

Bis(trimethylsilyl)peroxide (BTSP) represents another alternative, often used in the presence of a catalyst like trioxorhenium or perrhenic acid in a solvent such as dichloromethane. nih.govarkat-usa.org This system has been shown to effectively oxidize pyridine derivatives to their N-oxides. nih.govarkat-usa.org The use of BTSP can sometimes be a favorable alternative to aqueous hydrogen peroxide. arkat-usa.org

Advanced Catalytic Oxidation Systems

In addition to classical methods, advanced catalytic systems are being developed to improve the efficiency, selectivity, and safety of 2,6-dimethylpyridine N-oxidation. These systems often employ transition metal catalysts to achieve oxidation under milder conditions. For instance, a variety of pyridine derivatives have been converted to their N-oxides in good yields using a catalytic amount of manganese tetrakis(2,6-dichlorophenyl)porphyrin with ammonium (B1175870) acetate (B1210297) in a mixed solvent system of dichloromethane and acetonitrile. arkat-usa.org Another approach involves the use of methyltrioxorhenium (MTO) as a catalyst with hydrogen peroxide. arkat-usa.org

Continuous flow microreactors have also emerged as a promising technology for the N-oxidation of pyridine derivatives. researchgate.net One such system utilizes a packed-bed microreactor with titanium silicalite (TS-1) as the catalyst and hydrogen peroxide in methanol (B129727) as the oxidizing system, achieving high yields of pyridine N-oxides. researchgate.net This method offers advantages in terms of safety, environmental impact, and efficiency over traditional batch reactors. researchgate.net

Metalloporphyrin Catalyzed N-Oxidation

The use of metalloporphyrins as catalysts for the N-oxidation of pyridines, including 2,6-dimethylpyridine, offers a robust and efficient synthetic route. Iron and manganese complexes of tetraphenylporphyrins, particularly those with halogen substituents on the phenyl rings and at the β-pyrrolic positions, have demonstrated high efficacy as catalysts in oxidation reactions. researchgate.net These catalysts are known for their robustness and effectiveness in various oxidation processes. researchgate.net

One notable system involves the use of manganese tetrakis(2,6-dichlorophenyl)porphyrin [Mn(TDCPP)Cl] as a catalyst in the presence of hydrogen peroxide as the oxygen donor and ammonium acetate as a cocatalyst. arkat-usa.org This method has been shown to convert a variety of pyridine derivatives to their corresponding N-oxides in good yields and with high chemoselectivity. arkat-usa.org Pyridines with alkyl substituents generally exhibit nearly complete conversion to their N-oxides. arkat-usa.org

Another approach utilizes ruthenium porphyrin catalysts, such as [Ru(IV)(TDCPP)Cl2], with 2,6-dichloropyridine (B45657) N-oxide as the oxidant. researchgate.net This system can be used to transform alkenes into various functionalized molecules, including epoxides, aldehydes, and 1,2-diols. researchgate.net The mechanism of catalysis with ruthenium porphyrins and 2,6-dichloropyridine-N-oxide is well-established, involving the oxidation of the ruthenium porphyrin to an oxo-complex which then acts as the oxidizing agent. researchgate.net

Methyltrioxorhenium (MTO) Catalysis in 2,6-Lutidine N-oxide Synthesis

Methyltrioxorhenium (MTO) has emerged as a highly versatile and efficient catalyst for a wide range of oxidation reactions, including the N-oxidation of tertiary nitrogen compounds to their corresponding N-oxides. organic-chemistry.org The synthesis of this compound (2,6-dimethylpyridine N-oxide) can be effectively achieved using MTO as a catalyst in conjunction with an oxygen source like hydrogen peroxide. arkat-usa.org

The MTO-catalyzed N-oxidation is typically carried out under mild reaction conditions and provides excellent yields. organic-chemistry.org Sodium percarbonate can be employed as a stable and safe source of hydrogen peroxide, with its decomposition rate being accelerated by additives such as trifluoroacetic acid. organic-chemistry.org The addition of ligands like pyridine or 3-cyanopyridine (B1664610) can further enhance the efficiency of the MTO-catalyzed system. organic-chemistry.org

MTO has also been successfully utilized in the selective oxidation of other substrates, demonstrating its broad applicability. For instance, it catalyzes the epoxidation of alkenes and the oxidation of hydroxylated and methoxylated benzaldehydes and acetophenones to phenols. organic-chemistry.org The catalytic activity of MTO has been investigated in various solvents, including ionic liquids, which can offer advantages in terms of reaction rates and catalyst stability. organic-chemistry.orgtum.de

Synthesis of Functionalized 2,6-Dimethylpyridine N-oxide Derivatives

The nitration of 2,6-dimethylpyridine N-oxide is a key reaction for the synthesis of nitro-substituted derivatives. This electrophilic substitution reaction is highly regioselective, with the nitro group predominantly introduced at the 4-position of the pyridine ring. sapub.orgabertay.ac.uk This selectivity is attributed to the electronic effects of the N-oxide group, which activates the pyridine ring towards electrophilic attack, particularly at the 4-position. sapub.orgabertay.ac.uk

The reaction is typically carried out by treating 2,6-dimethylpyridine N-oxide with a nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid, at elevated temperatures. abertay.ac.uk The presence of alkyl groups at the 2- and 6-positions further enhances the electron-releasing effect of the N-oxide group, promoting nitration at the 4-position. abertay.ac.uk

It is important to note that the reaction proceeds with the non-protonated N-oxide, and the N-oxide group acts as an ortho/para directing group. abertay.ac.uk However, due to steric hindrance from the methyl groups at the 2- and 6-positions, electrophilic attack occurs almost exclusively at the 4-position. sapub.orgabertay.ac.uk This high regioselectivity makes the nitration of 2,6-dimethylpyridine N-oxide a reliable method for the synthesis of 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide.

| Reactant | Reagents | Product | Key Findings |

| 2,6-Dimethylpyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 2,6-Dimethyl-4-nitropyridine N-oxide | The N-oxide group directs nitration to the 4-position. abertay.ac.uk |

| Pyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 4-Nitropyridine N-oxide | Demonstrates the general regioselectivity of nitration on pyridine N-oxides. sapub.orgabertay.ac.uk |

The synthesis of halogen-substituted 2,6-dimethylpyridine N-oxides can be achieved through various halogenation methods. One approach involves the direct halogenation of 2,6-dimethylpyridine N-oxide. For instance, the reaction of 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide with acetyl chloride at 50°C for 30 minutes yields 4-chloro-3-iodo-2,6-dimethylpyridine (B15226604) N-oxide in 89% yield. arkat-usa.org

Another strategy for obtaining halogenated pyridines is through the reaction of pyridine N-oxides with phosphoryl chloride, which can introduce a chlorine atom at the 2- or 4-position. abertay.ac.uk These chloropyridines can then be subjected to nucleophilic substitution reactions to introduce other functionalities. abertay.ac.uk

Furthermore, the use of halogen-substituted pyridine N-oxides as reagents has been explored. For example, 2,6-dichloropyridine N-oxide is used as an oxidant in ruthenium porphyrin-catalyzed reactions. researchgate.net The synthesis of such halogenated N-oxides is crucial for their application in various chemical transformations. The study of halogen-bonded co-crystals has also provided insights into the interactions of halogenated compounds with aromatic N-oxides. mdpi.com

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 3-Iodo-2,6-dimethyl-4-nitropyridine N-oxide | Acetyl chloride | 4-Chloro-3-iodo-2,6-dimethylpyridine N-oxide | 89% | arkat-usa.org |

| Pyridine N-oxides | Phosphoryl chloride | Chloropyridines | - | abertay.ac.uk |

The oxygen atom of the N-oxide group in 2,6-dimethylpyridine N-oxide can undergo O-alkylation reactions to form N-(alkoxy)pyridinium salts. researchgate.net These reactions typically involve treating the N-oxide with an alkylating agent, such as methyl iodide or methyl trifluoromethanesulfonate (B1224126) (MeOTf). researchgate.net

The O-alkylation results in a significant change in the electronic properties of the molecule. This can be observed through techniques like ¹⁵N NMR spectroscopy, where the O-alkylation of pyridine N-oxides leads to an upfield shift of the δN values of the N-(alkoxy)pyridinium nitrogen, although to a lesser extent than the shifts observed for N-alkylation of diazines. researchgate.net

The resulting N-(alkoxy)pyridinium salts are often hygroscopic and can be hydrolytically unstable. researchgate.net The reactivity of these salts makes them useful intermediates in various synthetic transformations. For instance, the O-alkylation of pyridine N-oxides can be a key step in catalytic cycles, such as in the photoredox/pyridine N-oxide catalyzed carbohydroxylation and aminohydroxylation of α-olefins. nih.gov In these reactions, the N-alkoxypyridinium intermediate can undergo nucleophilic substitution with water or other nucleophiles. nih.gov

Purification and Characterization Techniques in 2,6-Dimethylpyridine N-oxide Synthesis

The purification and characterization of 2,6-dimethylpyridine N-oxide and its derivatives are essential to ensure the identity and purity of the synthesized compounds. Common purification methods include recrystallization and column chromatography. orgsyn.org For instance, 2-arylpyridine N-oxides can be purified by recrystallization from a heptane/toluene mixture or by silica (B1680970) gel column chromatography using a dichloromethane/acetone/methanol eluent system. orgsyn.org

A variety of analytical techniques are employed for the characterization of these compounds. Melting point determination and elemental analysis are fundamental for verifying the purity of the final product. Spectroscopic methods are crucial for structural elucidation. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecular structure. sapub.orgresearchgate.net ¹⁵N NMR spectroscopy is particularly useful for studying the electronic environment of the nitrogen atom and for distinguishing between N- and O-alkylation products. researchgate.net

Infrared (IR) spectroscopy is used to identify functional groups, with the N-O stretching vibration being a characteristic band for pyridine N-oxides. arkat-usa.orgsapub.org Ultraviolet-visible (UV-Vis) spectroscopy can provide information about the electronic transitions within the molecule. arkat-usa.org High-performance liquid chromatography (HPLC) is a powerful tool for assessing the purity of the synthesized compounds. orgsyn.org

| Technique | Application |

| Recrystallization | Purification of solid products. orgsyn.org |

| Column Chromatography | Separation and purification of compounds from reaction mixtures. orgsyn.org |

| Melting Point Determination | Assessment of purity. |

| Elemental Analysis | Determination of elemental composition. |

| ¹H, ¹³C, and ¹⁵N NMR Spectroscopy | Structural elucidation and confirmation of functional groups. sapub.orgresearchgate.net |

| Infrared (IR) Spectroscopy | Identification of the N-O stretching vibration and other functional groups. arkat-usa.orgsapub.org |

| UV-Vis Spectroscopy | Study of electronic transitions. arkat-usa.org |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. orgsyn.org |

Coordination Chemistry of 2,6 Dimethylpyridine N Oxide

2,6-Dimethylpyridine (B142122) N-oxide as a Ligand in Metal Complexes

2,6-Dimethylpyridine N-oxide, also known as 2,6-lutidine N-oxide, serves as a versatile ligand in coordination chemistry, readily forming complexes with a variety of metal salts. chemicalbook.comcymitquimica.comguidechem.comfishersci.com The presence of the N-oxide functional group is crucial to its coordinating ability, enhancing the transfer of electrons between the ligand and the metal center. This characteristic makes it a valuable component in the synthesis of new coordination compounds. The fundamental interaction involves the donation of electron density from the oxygen atom of the N-oxide group to a metal ion.

The field has seen extensive research into complexes involving pyridine (B92270) N-oxides, with 2,6-dimethylpyridine N-oxide being a subject of specific interest due to the unique steric and electronic properties conferred by its methyl groups. mdpi.comacs.org These properties influence the stoichiometry, geometry, and stability of the resulting metal complexes. ias.ac.in

The N-oxide moiety of 2,6-dimethylpyridine N-oxide primarily coordinates to metal ions through its oxygen atom. ias.ac.in This interaction can manifest in several binding modes, or denticities. While it often acts as a monodentate ligand, forming a single bond to a metal center, it can also adopt a bridging bidentate mode, where the oxygen atom connects two different metal ions. researchgate.netacs.org

In a comprehensive study involving silver(I) complexes, the coordination behavior of methyl-substituted pyridine N-oxides was systematically investigated. acs.org Unlike its less substituted analogues (2-methylpyridine N-oxide and 4-methylpyridine (B42270) N-oxide) which displayed monodentate, bidentate, and even tridentate coordination, 2,6-dimethylpyridine N-oxide was consistently restricted to a bidentate bridging mode across 29 different silver(I) complexes. acs.org This highlights the profound impact of the substitution pattern on the resulting coordination sphere.

The coordination of these ligands to a metal center results in various geometries around the metal ion, which can include square planar, square pyramidal, or octahedral arrangements, depending on the metal, the counter-ion, and the stoichiometry of the complex. researchgate.net

The two methyl groups at the 2 and 6 positions (ortho to the nitrogen atom) exert a significant influence on the coordination behavior of 2,6-dimethylpyridine N-oxide. The primary effect is steric hindrance, which can be more dominant than the electronic effects of the electron-donating methyl groups. mdpi.comresearchgate.net

This steric crowding has several consequences:

Restricted Coordination Modes: As observed in silver(I) complexes, the bulky methyl groups prevent the ligand from adopting certain coordination modes that are accessible to less hindered pyridine N-oxides. The ligand is consistently forced into a bidentate bridging mode, demonstrating that steric factors can override electronic preferences. mdpi.comacs.org

Lower Coordination Numbers: The steric bulk limits the number of ligands that can coordinate to a single metal ion. For instance, studies on rare-earth bromide complexes showed that with 2,6-dimethylpyridine N-oxide, only three or four ligands would coordinate, compared to eight for the less bulky pyridine N-oxide. ias.ac.in

Influence on Bond Angles: The steric pressure from the methyl groups also influences the geometry of the coordination sphere, affecting bond angles such as the Ag–O–N+ angle in silver complexes. acs.org

While the methyl groups are electron-donating, which would be expected to increase the basicity and donor strength of the N-oxide oxygen, this electronic effect is often overshadowed by the substantial steric hindrance. mdpi.comrsc.org

Synthesis and Structural Elucidation of Metal-2,6-Dimethylpyridine N-oxide Complexes

The synthesis of metal complexes with 2,6-dimethylpyridine N-oxide typically involves the direct reaction of a metal salt with the ligand in an appropriate solvent. mdpi.com The resulting complexes can then be isolated as crystalline solids and characterized using various analytical techniques to determine their structure and properties.

2,6-Dimethylpyridine N-oxide forms complexes with a wide range of transition metals. Documented examples include complexes with cobalt(II), manganese, copper, zinc, and silver(I). chemicalbook.comresearchgate.netacs.org

Cobalt (Co): Several studies have focused on the synthesis and characterization of cobalt(II) complexes with 2,6-dimethylpyridine N-oxide. acs.org

Silver (Ag): Extensive research has been conducted on silver(I) complexes, reacting 2,6-dimethylpyridine N-oxide with various silver salts like AgTFA, AgOTf, AgClO₄, AgNO₃, AgBF₄, AgPF₆, and AgSbF₆. acs.org These studies have been pivotal in understanding the influence of steric hindrance and counter-anions on the final structure.

Manganese (Mn) and Zinc (Zn): The formation of coordination polymers involving manganese(II) and zinc(II) with N-oxide ligands has been reported, showcasing the versatility of this ligand class. researchgate.net

Copper (Cu): Copper complexes with pyridine N-oxide derivatives, including binuclear paddle-wheel carboxylate structures, have also been synthesized and characterized. researchgate.net

Table 1: Examples of Studied Metal-2,6-Dimethylpyridine N-oxide Complexes

| Metal | Complex Formula Example | Reference |

| Cobalt (Co) | Co(this compound)ₓ(anion)ᵧ | acs.org |

| Silver (Ag) | [Ag₂(this compound)₂(TFA)₂] | acs.org |

| Manganese (Mn) | [Mn(this compound)ₓ(anion)ᵧ] | researchgate.net |

| Zinc (Zn) | [Zn(this compound)ₓ(anion)ᵧ] | researchgate.net |

| Copper (Cu) | [Cu₂(μ-L)₄(this compound)₂] | researchgate.net |

| Rare Earths (La, Pr, etc.) | MBr₃·(this compound)ₓ·nH₂O | ias.ac.in |

A suite of spectroscopic methods is employed to elucidate the structure and bonding in these coordination complexes:

Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for confirming coordination. The N-O stretching vibration (ν(N-O)) in the free ligand appears at a specific wavenumber. Upon coordination to a metal ion, this band typically shifts to a lower frequency, indicating a weakening of the N-O bond due to the donation of electron density from the oxygen to the metal. This shift is considered diagnostic for O-coordination of the N-oxide. ias.ac.in

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the diamagnetic complexes in solution. mdpi.comchemicalbook.com Changes in the chemical shifts of the pyridine ring protons and carbons upon complexation provide insights into the ligand's electronic environment. chemicalbook.comchempap.org For paramagnetic complexes, NMR can be more complex but may still yield structural information.

UV-Vis Spectroscopy: The electronic spectra of the complexes in the UV-visible range provide information about the d-d transitions of the metal ions and charge-transfer bands. For example, the reflectance spectrum of a solid manganese(II) complex showed broad signals centered around 631 nm. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying complexes with unpaired electrons (paramagnetic species), such as those of Cu(II) or Mn(II). It can provide detailed information about the metal ion's oxidation state and its coordination environment. researchgate.net

Table 2: Selected Spectroscopic Data for 2,6-Dimethylpyridine N-oxide and its Complexes

| Technique | Species | Key Observation | Reference |

| IR | Free Ligand | ν(N-O) band | ias.ac.in |

| IR | Metal Complex | Shift of ν(N-O) to lower frequency | ias.ac.in |

| ¹H NMR | Free Ligand (in CDCl₃) | δ ~7.13, 2.54 ppm | chemicalbook.com |

| UV-Vis | Mn(II) complex | Broad signal at 631 nm | researchgate.net |

| EPR | Cu(II) or Mn(II) complexes | Used for characterization of paramagnetic centers | researchgate.net |

Single-crystal X-ray diffraction provides the most definitive structural information for these complexes in the solid state. rsc.org This technique allows for the precise determination of bond lengths, bond angles, coordination geometries, and intermolecular interactions.

Key findings from X-ray diffraction studies include:

Confirmation of Coordination: The direct bond between the N-oxide oxygen and the metal center is visualized and its length measured. For example, Ag–O(N-oxide) coordination bond lengths have been measured to be in the range of 2.222(6) Å to 2.598(2) Å. acs.org

Structural Elucidation: The complete three-dimensional structure of the complex is revealed, including the geometry around the metal and the packing of molecules in the crystal lattice. For example, the crystal structure of a dichlorine complex with 2,6-dimethylpyridine N-oxide, Cl₂-26DiMePyNO, has been determined, showing a Cl···O distance of 2.5676(8) Å. rsc.orgrsc.org

Analysis of Intermolecular Forces: The technique reveals non-covalent interactions like hydrogen bonds or halogen bonds that stabilize the crystal structure. In one iridium complex, the N-oxide group was found to act as a C-H···O and a Cl···O halogen bond acceptor. mdpi.com

Table 3: Selected X-ray Diffraction Data for 2,6-Dimethylpyridine N-oxide Complexes

| Complex | Key Distance/Angle | Value | Reference |

| Ag(I) Complexes | Ag–O Bond Length Range | 2.222(6) – 2.598(2) Å | acs.org |

| Cl₂-26DiMePyNO | Cl···O Distance | 2.5676(8) Å | rsc.orgrsc.org |

| Cl₂-26DiMePyNO | Cl–Cl···O Angle | ~172-177° | rsc.orgrsc.org |

| Ir(III) Complex | Cl···O Halogen Bond | 2.963(6) Å | mdpi.com |

Applications of 2,6-Dimethylpyridine N-oxide Coordination Complexes

The coordination complexes of 2,6-dimethylpyridine N-oxide have found utility in various chemical applications, ranging from catalysis in synthetic organic chemistry to the rational design of complex supramolecular structures. The steric hindrance provided by the two methyl groups at the 2 and 6 positions, combined with the electronic properties of the N-oxide functional group, imparts unique reactivity and structural characteristics to its complexes.

Coordination complexes involving 2,6-dimethylpyridine N-oxide, often referred to as this compound, serve as effective components in catalytic systems for a variety of organic reactions. The N-oxide can act as a ligand, an oxidant, or a hydrogen atom transfer (HAT) agent precursor.

2,6-Dimethylpyridine N-oxide and its derivatives play a significant role in modern cross-coupling reactions, particularly in C-H functionalization. By undergoing single-electron oxidation, often facilitated by photoredox catalysis, 2,6-dimethylpyridine N-oxide can generate an oxygen-centered radical. nih.govacs.org This electrophilic N-oxy radical is a potent hydrogen atom transfer (HAT) agent capable of abstracting hydrogen atoms from unactivated C(sp³)–H bonds in alkanes. nih.govacs.org This generates an alkyl radical, which can then participate in coupling reactions with various partners, such as electron-deficient alkenes or heteroarenes, to form new carbon-carbon bonds. acs.org

In other applications, 2,6-dimethylpyridine (2,6-lutidine) is used as an additive in transition-metal-free cross-coupling reactions. For instance, it has been employed in a one-pot method for the synthesis of 2-aminopyridine (B139424) amides, where it facilitates the in situ formation of imidoyl chlorides from secondary amides and oxalyl chloride, which then readily couple with pyridine N-oxides. arkat-usa.org It has also been used as a base in palladium-catalyzed oxidative cross-coupling reactions between pyridine N-oxide derivatives and thiophenes or furans. researchgate.net

Table 1: Selected Catalytic Systems Involving 2,6-Dimethylpyridine N-oxide in Cross-Coupling

| Reaction Type | Role of 2,6-Lutidine/N-oxide | Catalyst System | Substrates | Product | Ref. |

| C(sp³)–H Alkylation | HAT Agent Precursor | Mes-Acr⁺* (Photocatalyst) | Alkanes, Olefins | Alkylated Products | nih.govacs.org |

| C-H/C-H Coupling | Base | Pd(OAc)₂ / Ag₂CO₃ | Pyridine N-oxides, Thiophenes | 2-Thienylpyridines | researchgate.net |

| Amidation | Base | Oxalyl Chloride | Pyridine N-oxides, Sec-amides | 2-Aminopyridine amides | arkat-usa.org |

Pyridine N-oxides are well-established as mild oxidants in organic synthesis. nih.gov The transfer of the oxygen atom from the N-oxide to a substrate is a key step in many transformations. Computational studies have been conducted to understand the energetics of these processes. For example, the reaction in which 2,6-dimethylpyridine N-oxide (Me2PyO) donates an oxygen atom to a bare RuTDCPP complex to form 2,6-dimethylpyridine (Me2Py) and a RuTDCPP oxo complex has been modeled. rsc.org The activation barrier for this oxygen transfer was determined by calculating the singlet-triplet crossing point. rsc.org

Furthermore, the oxidation of pyridines to their corresponding N-oxides is a critical industrial process, and various catalytic systems have been developed for this purpose. researchgate.netrsc.org While this is the synthesis of the title compound, the reverse reaction highlights its potential as an oxygen donor. Theoretical calculations on the oxidation of 2,6-dimethylpyridine using a DMZB catalyst provide insight into the activation barriers and reaction energies for the various steps involved. rsc.org

Table 2: Computed Energetics for 2,6-Dimethylpyridine Oxidation Reaction Steps Data from computational studies using a DMZB catalyst.

| Reactant(s) | Product(s) | Activation Barrier (kcal/mol) | Net Reaction Energy (kcal/mol) |

| ESCF | ESCF | 3.5 | -41.4 |

| EZP | EZP | 4.3 | -40.6 |

| H | H | 4.0 | -40.8 |

| G | G | 13.9 | -31.7 |

| Source: Adapted from computational studies on catalyst design. rsc.org |

The N-oxide group of 2,6-dimethylpyridine N-oxide is a versatile functional group for building complex supramolecular architectures. It can act as a potent acceptor for both halogen and hydrogen bonds, enabling the construction of co-crystals and coordination polymers with predictable geometries. mdpi.comnsmsi.ir

Halogen bonding (XB) is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. researchgate.net The oxygen atom of 2,6-dimethylpyridine N-oxide is an excellent halogen bond acceptor. researchgate.netrsc.org

Detailed crystallographic studies have characterized the halogen bonding between 2,6-dimethylpyridine N-oxide (26DiMePyNO) and various halogen bond donors like dichlorine (Cl₂) and diiodoperfluoroalkanes. mdpi.comrsc.org In the complex with dichlorine, the interaction forms an infinite 1D polymeric chain via Cl···O contacts. researchgate.netrsc.org The interatomic distance between the chlorine and oxygen atoms in the Cl₂-26DiMePyNO complex is 2.5676(8) Å, which is significantly shorter than the sum of their van der Waals radii, indicating a strong interaction. researchgate.netrsc.org The geometry of this interaction is nearly linear, with a Cl–Cl···O angle close to 177°, which is characteristic of σ-hole-directed interactions. researchgate.net

Similarly, co-crystals formed with 1,ω-diiodoperfluoroalkanes show moderately strong C−I···O⁻−N⁺ halogen bonds. mdpi.com The strength and geometry of these interactions can be systematically tuned, making 2,6-dimethylpyridine N-oxide a reliable building block in crystal engineering. mdpi.comnih.gov

Table 3: Halogen Bonding Parameters in 2,6-Dimethylpyridine N-oxide Co-crystals

| Halogen Donor | Halogen Bond | Distance (Å) | Normalized Ratio (Rₓ₈) | Angle (°) | Ref. |

| Dichlorine (Cl₂) | Cl···O | 2.5676(8) | 0.79–0.80 | ~177 (Cl-Cl···O) | researchgate.netrsc.org |

| Tetrafluoro-1,2-diiodoethane | I···O | 2.714 | 0.78 | - | mdpi.comresearchgate.net |

The oxygen atom of the N-oxide group is also a strong hydrogen bond acceptor. mdpi.combeilstein-journals.org This capability allows 2,6-dimethylpyridine N-oxide to form extensive hydrogen-bonded networks in co-crystals. mdpi.comsci-hub.se These interactions are crucial in dictating the final solid-state structure and properties of the material. nsmsi.ir

Reactivity and Mechanistic Studies of 2,6 Dimethylpyridine N Oxide

Electrophilic and Nucleophilic Reactions of the N-oxide Moiety

The N-oxide group in 2,6-dimethylpyridine (B142122) N-oxide possesses a unique electronic structure, characterized by a semipolar N⁺-O⁻ bond. This feature allows the oxygen atom to act as a potent electron donor, rendering it nucleophilic, while the pyridine (B92270) ring becomes susceptible to certain electrophilic and nucleophilic attacks that are different from its parent pyridine. arkat-usa.orgumich.edu

Upon activation with a strong electrophile, such as triflic anhydride (B1165640), the pyridine ring of 2,6-lutidine N-oxide becomes highly electron-deficient. This activation facilitates the nucleophilic addition of reagents like the sodium salt of dibenzyl malonate, leading to the formation of 2-(2,6-dimethylpyridin-4-yl)malonate derivatives. nih.gov This reaction proceeds via a highly electrophilic N-triflyloxypyridinium intermediate. nih.gov Similarly, the N-oxide can form stable adducts with other electrophiles, such as the Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). rsc.org

Electrophilic substitution reactions on the pyridine ring are also influenced by the N-oxide group. For instance, nitration of pyridine N-oxide derivatives typically occurs at the 4-position, indicating the directing effect of the N-oxide group. sapub.org

The removal of the oxygen atom from the N-oxide moiety, known as deoxygenation, is a common reaction for this class of compounds. This transformation can be accomplished using a variety of reducing agents. arkat-usa.org For example, co-condensation with chromium vapor can effect the deoxygenation of 2,6-dimethylpyridine N-oxide. korea.ac.kr

A well-studied method involves the use of 9-diazofluorene. The proposed mechanism for this reaction involves the formation of a 1-(9-fluorenyl)pyridinium ylid intermediate. However, the steric hindrance provided by the two methyl groups at the 2 and 6 positions in this compound can influence the reaction pathway, leading to an increased yield of byproducts like bifluorene compared to the reaction with unsubstituted pyridine N-oxide. acs.org Another deoxygenation pathway utilizes dimethyldioxirane (B1199080) (DMD), where the reaction is believed to proceed through a direct Sₙ2 attack of the nucleophilic N-oxide oxygen onto the peroxide bond of the dioxirane. umich.edu

Table 1: Selected Deoxygenation Reagents for Pyridine N-Oxides

| Reagent | Proposed Mechanism/Notes | Reference(s) |

|---|---|---|

| Chromium (vapor) | Co-condensation reaction | korea.ac.kr |

| 9-Diazofluorene | Involves a pyridinium (B92312) ylid intermediate; sterically hindered | acs.org |

| Dimethyldioxirane (DMD) | Sₙ2 attack by N-oxide oxygen | umich.edu |

| Zinc Dust | General reducing agent for N-oxides | arkat-usa.orgwikipedia.org |

The N-oxide functionality can facilitate rearrangement reactions, often under treatment with acid anhydrides or chlorides. When 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide is treated with acetyl chloride, it undergoes a reaction to yield 4-chloro-3-iodo-2,6-dimethylpyridine (B15226604). arkat-usa.org This transformation involves both substitution of the nitro group and deoxygenation.

The reaction of 2,6-dimethylpyridine N-oxide hydrochloride with phosphorus oxychloride also leads to the formation of rearranged chlorinated products. arkat-usa.org While the general rearrangement of pyridine N-oxides with acetic anhydride is well-known to produce various pyridone derivatives, specific kinetic and mechanistic details for the 2,6-dimethyl substituted variant are part of this broader class of reactions. acs.org

Role of 2,6-Dimethylpyridine N-oxide in Radical Chemistry

In recent years, 2,6-dimethylpyridine N-oxide has emerged as a key player in the field of radical chemistry, particularly in reactions initiated by photoredox catalysis. acs.org

The central event in the radical chemistry of 2,6-dimethylpyridine N-oxide is the formation of the corresponding pyridine N-oxy radical. This is typically achieved through a single-electron oxidation process. nih.govnih.gov In photoredox catalysis, a photocatalyst, such as an acridinium (B8443388) salt, absorbs visible light and reaches an excited state with high oxidizing power. acs.orgiu.edu This excited photocatalyst can then oxidize 2,6-dimethylpyridine N-oxide (which has an oxidation potential of approximately +1.70 to +1.80 V vs SCE) to generate the electrophilic N-oxy radical. nih.goviu.edu

This highly reactive N-oxy radical can participate in several types of reactions. It is a potent hydrogen atom transfer (HAT) agent, capable of abstracting hydrogen atoms from strong, unactivated C(sp³)–H bonds. acs.orgnih.gov Alternatively, it can undergo addition to carbon-carbon multiple bonds, such as the triple bond in alkynes, to generate new radical species like β-oxyvinyl radicals, which can then trigger subsequent cascade reactions. iu.eduacs.org

2,6-Dimethylpyridine N-oxide serves as a catalytic precursor to oxygen-centered radicals in a variety of photoredox-mediated transformations. acs.org It has been successfully employed as a HAT catalyst in conjunction with acridinium photocatalysts for the functionalization of aliphatic C–H bonds. acs.org This methodology allows for the alkylation of a wide range of substrates containing C–H bonds with various olefinic radical acceptors. acs.org

Another significant application is in divergent radical cascade annulations of 1,6-enynes. iu.eduiu.edu In these reactions, the N-oxy radical generated from this compound adds to the alkyne moiety, initiating a cascade of cyclizations to construct complex polycyclic and spirocyclic molecular architectures under mild, metal-free conditions. iu.eduacs.org While effective in many systems, in some applications like the carbohydroxylation of α-olefins, ortho-disubstituted pyridine N-oxides with electron-withdrawing groups, such as 2,6-dichloropyridine (B45657) N-oxide, have shown higher efficiency by minimizing side reactions like ortho-alkylation. nih.gov

Table 2: Applications of 2,6-Dimethylpyridine N-oxide in Photoredox Catalysis

| Reaction Type | Role of N-oxide | Key Intermediate | Resulting Products | Reference(s) |

|---|---|---|---|---|

| C-H Alkylation | HAT Agent | N-oxy radical | Alkylated alkanes | acs.orgnih.gov |

| Annulation of 1,6-enynes | Radical Initiator | β-oxyvinyl radical | Polycyclic/Spirocyclic compounds | iu.eduiu.eduacs.org |

| Carbohydroxylation of α-olefins | Radical Initiator/Oxygen source | N-oxy radical | Primary alcohols | nih.gov |

Mechanistic Insights into Catalytic Cycles Involving 2,6-Dimethylpyridine N-oxide

Understanding the mechanistic pathways is crucial for optimizing and expanding the utility of 2,6-dimethylpyridine N-oxide in catalysis. Detailed studies, including computational and experimental approaches, have shed light on these cycles.

In the photoredox-catalyzed C-H alkylation, the proposed catalytic cycle begins with the photo-induced single-electron oxidation of the N-oxide to the N-oxy radical. acs.orgnih.gov This radical abstracts a hydrogen atom from a substrate, creating an alkyl radical. This alkyl radical then adds to an electron-deficient alkene. The resulting radical intermediate is subsequently reduced by the photocatalyst (which was reduced in the initial step), forming a carbanion that is protonated to yield the final product and regenerate both the photocatalyst and the N-oxide. acs.orgnih.gov

For the carbohydroxylation of α-olefins, the cycle also involves the initial generation of the N-oxy radical, which adds to the olefin. nih.govacs.org The resulting carbon-centered radical is trapped to form an N-alkoxypyridinium intermediate. This intermediate then undergoes nucleophilic substitution by water, which serves as the oxygen source for the final alcohol product. This step regenerates the 2,6-dimethylpyridine N-oxide, allowing it to re-enter the catalytic cycle. The origin of the hydroxyl group from water has been confirmed through isotopic labeling experiments using H₂¹⁸O. nih.govacs.org

In the context of oxidation catalysis, DFT computations have been used to model tandem reactions where a ruthenium porphyrin catalyst facilitates the oxidation of a substrate. rsc.orgresearchgate.net In these models, 2,6-dimethylpyridine N-oxide acts as an efficient oxygen atom transfer intermediate, shuttling oxygen from a terminal oxidant (like O₂) to the catalyst and then to the final substrate. rsc.orgresearchgate.net

Computational and Theoretical Investigations of Reactivity

Computational chemistry provides powerful tools to elucidate the reactivity of 2,6-dimethylpyridine N-oxide at a molecular level. Theoretical investigations, particularly those employing quantum mechanical methods, offer deep insights into reaction mechanisms, electronic structure, and the energetic landscapes of chemical transformations.

Density Functional Theory (DFT) has been extensively used to model the reaction pathways of 2,6-dimethylpyridine N-oxide in various chemical processes. These studies provide detailed energetic and geometric information about reactants, intermediates, transition states, and products, clarifying the mechanisms of complex reactions.

One significant application of DFT has been in elucidating the mechanism of the photoredox/pyridine N-oxide catalyzed carbohydroxylation of α-olefins. acs.orgnih.gov For the reaction between 2-ethyl-1-butene (B1580654) and benzalmalononitrile, catalyzed by a photocatalyst and 2,6-dimethylpyridine N-oxide, calculations were performed at the B3LYP-D3(BJ)/6–31+G* level of theory. acs.org The computed free energy profile for the catalytic cycle reveals the thermodynamics and kinetics of each step. acs.orgnih.gov The study proposes that the reaction proceeds through interwoven radical and polar substitution steps, with the pyridine N-oxide being regenerated at the end of the cycle. acs.orgnih.gov

| Reaction Step/Intermediate | Relative Free Energy (kcal/mol) | Description |

|---|---|---|

| N-oxy radical of 1b | 0.0 | Reference starting point of the catalytic cycle. |

| TS1 | +10.4 (ΔG‡) | Transition state for the addition of the N-oxy radical to the alkene. |

| Intermediate A | -1.7 | Carbon radical intermediate formed after addition to the alkene. |

| TS2 | +11.0 (ΔG‡) | Transition state for the Giese-type addition to benzalmalononitrile. |

| Intermediate B | -28.0 | Radical anion intermediate formed after Giese addition. |

| Intermediate C | -34.9 | N-alkoxypyridinium intermediate after single electron transfer. |

| TS3 | -13.7 (ΔG‡) | Transition state for the nucleophilic substitution by water. |

| Product + Regenerated 1b | -46.7 | Final alcohol product and regenerated 2,6-dimethylpyridine N-oxide. |

DFT calculations have also been employed to study the formation and properties of halogen-bonded complexes. rsc.orgrsc.org In the reaction with dichlorine, DFT studies at the PBE0-D3/def2-TZVP level of theory were used to calculate the interaction energies and optimized geometries of the resulting complexes. rsc.org The calculations showed that the interaction energy (ΔEXB) for the Cl···O contact in the Cl2-2,6-dimethylpyridine N-oxide complex is -36 kJ mol−1. rsc.org This is stronger than the interaction with unsubstituted pyridine N-oxide (-29 kJ mol−1), which is attributed to the electron-donating effect of the two methyl groups. rsc.org The optimized Cl···O distance was calculated to be 2.410 Å. rsc.org

Similarly, DFT calculations at the ωB97XD/6–311+G* level were used to evaluate the interaction energies of 2,6-dimethylpyridine N-oxide with silver(I) salts. acs.org Due to steric hindrance from the ortho-methyl groups, the compound is restricted to a consistent bidentate bridging coordination mode where the N-oxide oxygen bridges two silver atoms. acs.orgresearchgate.net The interaction energies for Ag–O bonds, with lengths ranging from 2.222(6) Å to 2.598(2) Å, were calculated to be 21 and 7.8 kcal/mol, respectively. acs.org

Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) analysis are crucial computational tools for understanding the reactivity of 2,6-dimethylpyridine N-oxide. FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict how a molecule will interact with others. MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

MEP analysis has been directly applied to understand the halogen bonding in complexes of 2,6-dimethylpyridine N-oxide. rsc.orgrsc.org The computed electrostatic potential surface (ESP or MEP) projected on the electron density surface of various halogen bond donors allows for a comparison of their σ-hole strength. rsc.orgrsc.org The σ-hole is an electron-deficient region on the halogen atom through which it interacts with the electron-rich oxygen of the N-oxide.

| XB Donor Molecule | Vs,max (kJ mol−1) |

|---|---|

| Cl2 | +108 |

| I2 | +138 |

| N-chlorosuccinimide (NCS) | +92 |

| C6F5Cl | +74 |

| C6H5Cl | +20 |

Data computed at the PBE0-D3/def2-TZVP level of theory.

The MEP analysis shows that dichlorine possesses a strongly positive σ-hole, which explains its ability to form stable halogen-bonded complexes with the electron-rich oxygen atom of 2,6-dimethylpyridine N-oxide. rsc.org This electrostatic attraction is a key driving force for the formation of these adducts. rsc.org

Transition state (TS) analysis is a cornerstone of computational reactivity studies, providing the energy barriers (activation energies) that govern reaction rates. The energy band gap, which is the difference in energy between the HOMO and LUMO, is another critical parameter that indicates a molecule's kinetic stability and chemical reactivity.

In the DFT study of the carbohydroxylation reaction catalyzed by 2,6-dimethylpyridine N-oxide, the free energy barriers (ΔG‡) for the key transition states were determined. acs.org The initial radical addition of the N-oxy radical to the alkene (TS1) has a barrier of 10.4 kcal/mol. acs.org The subsequent Giese-type addition (TS2) has a barrier of 11.0 kcal/mol, and the final nucleophilic substitution by water (TS3) has a barrier of -13.7 kcal/mol relative to the preceding intermediate. acs.org This detailed TS analysis provides a quantitative understanding of the reaction's feasibility and the factors controlling its regioselectivity. acs.org

For the derivative 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide, theoretical calculations have been performed to determine its transition state and energy band gap. nih.gov Such calculations are fundamental to understanding the molecular structure and vibrational spectra of the compound. nih.gov A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov For instance, the presence of an electron-withdrawing nitro group is known to reduce the HOMO-LUMO gap, thereby enhancing reactivity in nucleophilic substitution reactions. The calculated energy gap for 2,6-dimethyl-4-nitropyridine N-oxide helps to rationalize its chemical behavior and potential for use in forming metallic bonds and intermolecular interactions. nih.gov

Biological and Agricultural Applications of 2,6 Dimethylpyridine N Oxide

2,6-Dimethylpyridine (B142122) N-oxide as a Plant Growth Regulator (PGR)

2,6-Dimethylpyridine N-oxide is recognized as a plant growth regulator that can enhance the initial growth of plants, leading to increased early and total yields. medchemexpress.commedchemexpress.com It is often utilized in agricultural practices to improve the cultivation of various crops. lnu.edu.ua

Research has demonstrated the efficacy of 2,6-Dimethylpyridine N-oxide in promoting the growth and productivity of several important agricultural crops. Studies involving the treatment of seeds with solutions of this compound have shown significant improvements in various growth parameters.

In studies on sorghum (Sorghum bicolor (L.) Moench and Sorghum saccharatum (L.) Moench), soaking seeds in a 10⁻⁷M solution of 2,6-Dimethylpyridine N-oxide (Ivin) before planting led to enhanced growth and productivity. botanyjournals.com For grain sorghum, this treatment resulted in a 24% increase in average root length and a 22% increase in the average fresh weight of the plant compared to control groups. botanyjournals.com Similarly, productivity parameters for various sorghum cultivars showed that the average panicle length increased by 3-50%, and the average fresh weight of grain increased by 8–38%. botanyjournals.com

The beneficial effects of 2,6-Dimethylpyridine N-oxide have also been observed in sunflower (Helianthus annuus L.) cultivation. Treatment of sunflower seeds with a 10⁻⁷M solution of Ivin resulted in increased morphological parameters, including shoot and root length, as well as the fresh weight of the plant and basket. rajpub.com The growth-regulating activity of Ivin was found to be higher than that of the natural auxin IAA at the same concentration. rajpub.com When used in combination with fertilizers, Ivin showed the highest effect on the growth of sunflower shoots and roots. researchgate.net

The table below summarizes the observed effects of 2,6-Dimethylpyridine N-oxide on various plant species.

| Plant Species | Treatment | Observed Effects | Reference |

| Sorghum (Sorghum bicolor & saccharatum) | Seed soaking with 10⁻⁷M Ivin solution | - Average root length increased by 24% - Average fresh weight of plant increased by 22% - Average panicle length increased by 3-50% - Average fresh grain weight increased by 8-38% | botanyjournals.com |

| Sunflower (Helianthus annuus L.) | Seed treatment with 10⁻⁷M Ivin solution | - Increased length of shoot and root - Increased fresh weight of plant and basket - Increased content of chlorophylls (B1240455) a and b, and carotenoids | rajpub.com |

| Winter Wheat, Barley, Buckwheat, Soybean, Pea | Application of a composition containing 2-4% 2,6-Dimethylpyridine N-oxide | - Enhanced germination energy and field germinating capacity - Enhanced yield | google.com |

Beyond its effects on growth, 2,6-Dimethylpyridine N-oxide has been shown to possess genoprotective properties. It can modify the cytogenetic effects of certain mutagens. In studies using mouse bone marrow cells, Ivin significantly reduced the frequency of chromosomal aberrations induced by the pro-oxidant mutagen Dioxidine. nih.gov When administered with Dioxidine, Ivin reduced the frequency of metaphases with chromosome aberrations by 55.56% to 74.08%, with the effect showing an inverse dose dependence. nih.gov This genoprotective effect is thought to be linked to its ability to stabilize membranes and its antioxidant activity. nih.gov

Similar protective effects were observed against the mutagen Cyclophosphamide. nih.gov At low dose levels, Ivin significantly reduced the frequency of metaphases with chromosome aberrations, the number of chromatid-type aberrations, and the occurrence of polyploid and multi-aberrant cells. nih.gov These findings suggest that 2,6-Dimethylpyridine N-oxide can play a role in protecting the genome from the damaging effects of certain chemical agents.

Biomedical Research Applications

In addition to its agricultural uses, 2,6-Dimethylpyridine N-oxide has been investigated for its potential applications in biomedical research, where it has demonstrated a variety of protective biological activities.

2,6-Dimethylpyridine N-oxide has been identified as having antimicrobial and antifungal properties. guidechem.com This characteristic makes it a compound of interest for the potential development of new drugs and agricultural products designed to combat microbial and fungal pathogens. guidechem.com Research on related compounds, such as 2,6-Dimethyl-3-hydroxypyridine, has also indicated the presence of antibacterial and antifungal activities against various pathogens.

A significant area of research has been the antihypoxic activity of 2,6-Dimethylpyridine N-oxide. Studies have established that it exhibits protective effects against various forms of acute hypoxia, including hypercapnic (hypoxia in a closed space), hemic, and histotoxic hypoxia. nih.govdntb.gov.ua In experimental models using mice, its antihypoxic activity in acute hemic hypoxia and hypercapnic hypoxia was found to be significantly higher than that of the reference drug Armadin. nih.govdntb.gov.uaresearchgate.net

The compound's ability to counteract hypoxic conditions suggests its potential as a subject for further research into antihypoxant agents. nih.govdntb.gov.uaresearchgate.net This protective effect against oxygen deprivation is believed to be related to its antioxidant properties, which help in modulating oxidative stress. nih.govresearchgate.net

The table below details the antihypoxic activity of 2,6-Dimethylpyridine N-oxide in different experimental models.

| Hypoxia Model | Observation | Reference |

| Acute Hemic Hypoxia | Antihypoxic activity significantly higher than reference drug Armadin. | nih.govdntb.gov.uaresearchgate.net |

| Acute Hypercapnic Hypoxia (in a closed space) | Antihypoxic activity significantly higher than reference drug Armadin. | nih.govdntb.gov.uaresearchgate.net |

| Acute Histotoxic Hypoxia | Antihypoxic activity did not differ from reference drug Armadin. | nih.govdntb.gov.uaresearchgate.net |

2,6-Dimethylpyridine N-oxide has demonstrated notable protective effects on the liver and the genome. researchgate.net In an experimental model of acute CCl₄-induced hepatitis in rats, Ivin exhibited a pronounced hepatoprotective effect. ukrbiochemjournal.org The efficiency of this protection was found to be comparable to that of the established hepatoprotector "Silybor-35". ukrbiochemjournal.org

The genoprotective capabilities of 2,6-Dimethylpyridine N-oxide have been confirmed in studies investigating its ability to counteract the effects of mutagens. As previously mentioned in the context of plant studies, it significantly reduces the frequency of chromosomal aberrations in mouse bone marrow cells exposed to Dioxidine. nih.gov This effect is attributed to the stabilization of membranes and its antioxidant activity, which helps to protect genetic material from damage. nih.gov

Studies on Cytogenetic Effects in Mammalian Cells

Research into the cytogenetic effects of 2,6-dimethylpyridine N-oxide, also known as Ivin, has focused on its ability to modify the DNA-damaging effects of known mutagens in mammalian cells. Studies utilizing bone marrow cells from mice have demonstrated a significant protective role of this compound against chromosomal damage induced by potent mutagens like Dioxidine and Cyclophosphamide. nih.govnih.gov

In one key study, the co-administration of 2,6-dimethylpyridine N-oxide with the pro-oxidant mutagen Dioxidine resulted in a substantial reduction in the frequency of chromosome aberrations in mouse bone marrow cells. nih.gov Interestingly, this protective effect exhibited an inverse dose-dependence; lower doses of 2,6-dimethylpyridine N-oxide were more effective at mitigating the cytogenetic damage caused by Dioxidine than higher doses. nih.gov Specifically, doses of 710, 71, and 0.7 mg/kg of 2,6-dimethylpyridine N-oxide reduced the frequency of metaphase chromosome aberrations by 55.56%, 66.70%, and 74.08%, respectively, compared to the Dioxidine-only control group. nih.gov The observed aberrations were primarily single fragments of the chromatid type, with no evidence of multi-aberrant or polyploid cells. nih.gov

A similar investigation was conducted using the alkylating agent Cyclophosphamide. nih.gov When administered alone, 2,6-dimethylpyridine N-oxide did not exhibit any mutagenic activity. nih.gov However, when combined with Cyclophosphamide, it significantly modified the latter's cytogenetic impact. Low doses of 2,6-dimethylpyridine N-oxide (7.1, 0.7, and 0.07 mg/kg) markedly decreased the frequency of metaphases with chromosome aberrations by 55.7%, 62.9%, and 72.9%, respectively. nih.gov These lower doses also reduced the incidence of chromatid-type aberrations, as well as polyploid and multi-aberrant cells. nih.gov Conversely, higher doses were less effective, with the 71 mg/kg dose reducing aberration frequency by a smaller margin and the 710 mg/kg dose showing no significant reduction. nih.gov The protective effects observed in these studies are hypothesized to be linked to the membrane-stabilizing and antioxidant properties of 2,6-dimethylpyridine N-oxide. nih.govnih.gov

Table 1: Modifying Effect of 2,6-Dimethylpyridine N-oxide on Mutagen-Induced Chromosomal Aberrations in Mouse Bone Marrow Cells

| Mutagen | 2,6-Dimethylpyridine N-oxide Dose | Reduction in Chromosome Aberration Frequency (%) | Reference |

|---|---|---|---|

| Dioxidine | 710 mg/kg | 55.56% | nih.gov |

| Dioxidine | 71 mg/kg | 66.70% | nih.gov |

| Dioxidine | 0.7 mg/kg | 74.08% | nih.gov |

| Cyclophosphamide | 71 mg/kg | ~44.4% (1.8 times reduction) | nih.gov |

| Cyclophosphamide | 7.1 mg/kg | 55.7% | nih.gov |

| Cyclophosphamide | 0.7 mg/kg | 62.9% | nih.gov |

Interactions with Biological Systems: Mechanistic Investigations

Influence on Cellular Energy State and Mobility

The influence of 2,6-dimethylpyridine N-oxide and its derivatives on cellular energetics and movement has been investigated using the protozoan Tetrahymena pyriformis W as a model organism. medved.kiev.uazendy.io These studies reveal that the compound can cause significant functional changes, the nature of which depends on its specific formulation and concentration. medved.kiev.uazendy.ioresearchgate.net

When applied as a standalone compound, 2,6-dimethylpyridine N-oxide was found to increase the number of mobile T. pyriformis cells. medved.kiev.ua The total energy consumption for movement was also noted to be high across all tested concentrations, while the energy required per unit of travel distance increased by 25% to 91.7% compared to control conditions. medved.kiev.ua A similar trend was observed for a complex of 2,6-dimethylpyridine N-oxide with succinic acid, which also increased the population of mobile cells, although to a lesser extent than the parent compound alone. medved.kiev.ua

Table 2: Effect of 2,6-Dimethylpyridine N-oxide Formulations on Tetrahymena pyriformis Mobility and Energy

| Compound Formulation | Effect on Number of Mobile Cells | Effect on Total Energy Consumption | Effect on Energy Consumption per Unit of Route | Reference |

|---|---|---|---|---|

| 2,6-Dimethylpyridine N-oxide | Increase | High in all concentrations | Increased by 25% to 91.7% | medved.kiev.ua |

| 2,6-Dimethylpyridine N-oxide with Succinic Acid | Increase (less than parent compound) | Less pronounced than parent compound | Increased by 25% to 47.7% | medved.kiev.ua |

Antimutagenic Effects and Interaction with Xenobiotics

2,6-Dimethylpyridine N-oxide has demonstrated significant antimutagenic properties, highlighting its potential to counteract the genotoxic effects of various chemical agents (xenobiotics). nih.govgeomednews.com This protective capacity has been observed in both bacterial and mammalian cell systems, suggesting a broad-spectrum genoprotective effect. nih.govnih.gov The mechanism underlying this protection is thought to involve its antioxidant activity and ability to stabilize cellular membranes. nih.govnih.gov

In bacterial assays, specifically the fluctuation Ames test, 2,6-dimethylpyridine N-oxide was shown to have a significant antimutagenic effect. nih.gov It effectively reduced the mutation rates in Salmonella bacteria strains TA100 and TA98 that were induced by the mutagens 4-Nitroquinoline-N-oxide (4-NQO) and 2-Nitrofluorene (2-NF), respectively. nih.gov The compound also showed activity against mutagenesis induced by 2-Aminoanthracene (2-AA) in the presence of metabolic activation. nih.gov Research has proposed a grading scale where a reduction in mutations of 40% or more is considered strong antimutagenicity. researchgate.net

The interaction with xenobiotics has been further confirmed in mammalian cells. As detailed previously (Section 5.2.4), 2,6-dimethylpyridine N-oxide significantly reduces the cytogenetic damage in mouse bone marrow cells caused by the xenobiotics Dioxidine and Cyclophosphamide. nih.govnih.govgeomednews.com This capacity to lessen the toxic impact of foreign chemicals underscores its potential as a protective agent against environmental and chemical stressors. medved.kiev.uaresearchgate.net The high antimutagenic effect against a range of mutagens points to its potential utility in mitigating genotoxic risks in both pharmaceutical and environmental contexts. nih.gov

Table 3: Summary of Antimutagenic Activity of 2,6-Dimethylpyridine N-oxide Against Xenobiotics

| Xenobiotic (Mutagen) | Test System | Observed Effect | Reference |

|---|---|---|---|

| 4-Nitroquinoline-N-oxide (4-NQO) | Salmonella (Ames Test) | Significant reduction in mutation rate | nih.gov |

| 2-Nitrofluorene (2-NF) | Salmonella (Ames Test) | Significant reduction in mutation rate | nih.gov |

| 2-Aminoanthracene (2-AA) | Salmonella (Ames Test with S9) | Reduces mutagenesis | nih.gov |

| Dioxidine | Mouse Bone Marrow Cells | Reduces frequency of chromosome aberrations by up to 74% | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,6-Dimethylpyridine N-oxide |

| 2,6-dimethylpyridine-di-N-oxide |

| 2-Aminoanthracene |

| 2-Nitrofluorene |

| 4-Nitroquinoline-N-oxide |

| Cyclophosphamide |

| Dioxidine |

| Succinic acid |

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,6-Dimethylpyridine (B142122) N-oxide and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,6-Dimethylpyridine N-oxide. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of 2,6-Dimethylpyridine N-oxide provides distinct signals corresponding to the aromatic protons and the methyl group protons. In a typical spectrum recorded in a non-polar solvent like carbon tetrachloride (CCl₄), the methyl protons (C-CH₃) appear as a sharp singlet at approximately 2.41 ppm. The aromatic protons exhibit a more complex pattern. The proton at the 4-position (γ-proton) and the protons at the 3- and 5-positions (β-protons) are observed in the aromatic region. For instance, one analysis reported signals at 7.17 ppm and 6.92 ppm, with a coupling constant (J) of 8.0 Hz, indicative of the interaction between adjacent aromatic protons. chemicalbook.com Another measurement in deuterated chloroform (B151607) (CDCl₃) showed the aromatic protons at 7.13 ppm and 7.12 ppm, and the methyl protons at 2.54 ppm. chemicalbook.com

The introduction of substituents onto the pyridine (B92270) ring of derivatives significantly influences the chemical shifts of the remaining protons. Electron-withdrawing groups, such as a nitro group, generally cause a downfield shift (to a higher ppm value) of the ring protons due to a decrease in electron density. Conversely, electron-donating groups would be expected to cause an upfield shift. For example, in 2-aminopyridine (B139424) N-oxide derivatives, the position of substituents dramatically alters the chemical shifts of the ring protons, with strong deshielding effects observed for protons ortho to an acetylamino group. core.ac.uk

Interactive Data Table: ¹H NMR Chemical Shifts for 2,6-Dimethylpyridine N-oxide

| Protons | Chemical Shift (ppm) in CCl₄ | Chemical Shift (ppm) in CDCl₃ |

| 2,6-CH₃ | 2.41 | 2.54 |

| 3,5-H (β) | 6.92 | ~7.12 |

| 4-H (γ) | 7.17 | ~7.13 |

Note: The specific assignment of β and γ protons can vary based on the reference and solvent.